molecular formula C12H19N3O2 B2971356 methyl4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate CAS No. 1555502-25-4

methyl4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate

Cat. No.: B2971356
CAS No.: 1555502-25-4
M. Wt: 237.303
InChI Key: MQKCZKBTBCVYSQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol It is a derivative of benzoic acid and is characterized by the presence of amino and dimethylamino groups attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and esterification. The nitration of benzoic acid derivatives is usually carried out using nitric acid and sulfuric acid as reagents. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the esterification step involves the reaction of the amino-benzoic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate undergoes various chemical reactions including oxidation, reduction, and substitution. The amino groups present in the compound make it susceptible to electrophilic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can regenerate the amino derivatives. Substitution reactions can introduce various functional groups into the benzoate structure, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-{[2-(dimethylamino)ethyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both amino and dimethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKCZKBTBCVYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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